N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide
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Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-ethylbutanamide is a chemical compound with a complex structure that includes a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-ethylbutanamide typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, followed by reduction with lithium tetrahydroaluminate . Another method involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-ethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit mitochondrial membrane potential in tumor cells under glucose starvation, leading to cell death . This suggests its potential as an anticancer agent by targeting the metabolic vulnerabilities of cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): Shares a similar benzodioxole ring structure.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-3-carboxamide: Another compound with a benzodioxole moiety.
Uniqueness
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-ethylbutanamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide |
InChI |
InChI=1S/C14H19NO3/c1-3-11(4-2)14(16)15-8-10-5-6-12-13(7-10)18-9-17-12/h5-7,11H,3-4,8-9H2,1-2H3,(H,15,16) |
InChI Key |
HHZOLVJKOWONFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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